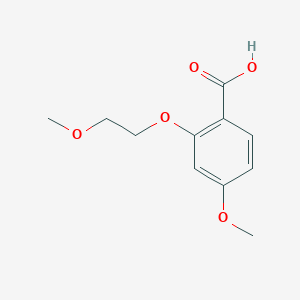

4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification through its complete chemical name. The compound bears the Chemical Abstracts Service registry number 87359-71-5, which serves as a unique numerical identifier in chemical databases worldwide. The IUPAC name precisely describes the substitution pattern on the benzoic acid framework, indicating a methoxy group at the para position (carbon-4) and a more complex 2-methoxyethoxy substituent at the ortho position (carbon-2) relative to the carboxylic acid functional group.

The molecular formula C₁₁H₁₄O₅ reflects the elemental composition, encompassing eleven carbon atoms, fourteen hydrogen atoms, and five oxygen atoms distributed across the aromatic ring, carboxylic acid group, and ether linkages. PubChem database assigns this compound the unique identifier CID 13450766, facilitating cross-referencing across multiple chemical information systems. The InChI (International Chemical Identifier) string InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) provides a standardized textual representation of the molecular structure, enabling computational analysis and database searching.

Commercial suppliers typically designate this compound with specific catalog numbers for procurement purposes, such as catalog number 6724CU used by research chemical vendors. The systematic identification encompasses both the structural representation and the physical characteristics that distinguish this particular benzoic acid derivative from its numerous analogs. The compound's classification as a substituted benzoic acid places it within the broader category of aromatic carboxylic acids, while the specific substitution pattern creates unique properties distinct from simpler methoxy-substituted benzoic acids.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the aromatic benzoic acid core structure modified by electron-donating methoxy and methoxyethoxy substituents. The benzene ring maintains planarity as the foundational structural element, with bond lengths and angles conforming to typical aromatic characteristics observed in substituted benzoic acids. The carboxylic acid group adopts a coplanar or near-coplanar configuration with the aromatic ring, facilitating optimal orbital overlap and resonance stabilization between the carbonyl system and the extended π-electron network.

The methoxy group at the para position (carbon-4) exhibits restricted rotation around the carbon-oxygen bond due to partial double-bond character arising from resonance interactions with the aromatic ring. This substitution pattern influences the electron density distribution across the benzene ring, enhancing the nucleophilic character of the aromatic system while simultaneously affecting the acidity of the carboxylic acid functional group. The electron-donating nature of the methoxy group creates a stabilizing effect on the conjugate base formed upon deprotonation of the carboxylic acid.

The 2-methoxyethoxy substituent at the ortho position introduces conformational complexity through its flexible ethylene glycol-derived chain. This substituent can adopt multiple conformational states through rotation around the carbon-oxygen and carbon-carbon bonds within the ethoxy linkage. The methoxy terminal group provides additional flexibility, allowing the substituent to fold back toward the aromatic ring or extend away from the molecular framework. Intramolecular hydrogen bonding between the terminal methoxy oxygen and the carboxylic acid hydrogen may stabilize certain conformational arrangements, particularly in non-polar environments.

The three-dimensional molecular geometry reflects the interplay between steric interactions, electronic effects, and potential intramolecular hydrogen bonding. Computational modeling suggests that the most stable conformations minimize steric hindrance between the ortho-substituted methoxyethoxy chain and the carboxylic acid group while maximizing favorable electrostatic interactions. The overall molecular shape influences solubility characteristics, with the hydrophilic carboxylic acid and ether oxygen atoms enhancing water solubility while the aromatic ring and methyl groups contribute to organic solvent compatibility.

Crystallographic Characterization (XRD Patterns)

Crystallographic analysis of substituted benzoic acids reveals characteristic packing patterns that provide insights into the solid-state structure of this compound. While specific X-ray diffraction data for this exact compound requires experimental determination, structural analogies with related methoxy-substituted benzoic acids enable reasonable predictions about its crystallographic behavior. The compound likely adopts hydrogen-bonded dimeric structures in the solid state, similar to those observed in para-methoxybenzoic acid (anisic acid) and related derivatives.

The crystal packing of benzoic acid derivatives typically involves centrosymmetric hydrogen-bonded dimers formed through carboxylic acid-carboxylic acid interactions. These dimers create robust structural motifs with oxygen-hydrogen-oxygen distances typically ranging from 2.60 to 2.70 Angstroms, representing moderately strong hydrogen bonds that significantly influence the overall crystal structure. The presence of additional methoxy and methoxyethoxy substituents introduces secondary intermolecular interactions, including carbon-hydrogen-oxygen contacts and van der Waals forces between methyl groups and aromatic rings.

X-ray powder diffraction patterns for this compound class typically exhibit characteristic reflections corresponding to the periodic arrangement of hydrogen-bonded dimers and the spacing between parallel aromatic rings. The ortho-substituted methoxyethoxy group likely influences the crystal packing through additional hydrogen bonding opportunities and steric effects that modify the optimal intermolecular arrangements. These structural features manifest as distinctive peak positions and intensities in powder diffraction patterns, providing fingerprint identification for the compound.

The crystallographic characterization encompasses unit cell parameters, space group symmetry, and atomic coordinates that define the precise three-dimensional arrangement of molecules within the crystal lattice. For methoxy-substituted benzoic acids, monoclinic crystal systems frequently occur, with space groups such as P2₁/a accommodating the molecular packing requirements imposed by hydrogen bonding and aromatic stacking interactions. The presence of flexible methoxyethoxy chains may introduce disorder effects that broaden diffraction peaks or create additional reflection conditions depending on the degree of conformational freedom in the solid state.

Comparative Structural Analysis with Benzoic Acid Derivatives

Comparative structural analysis of this compound with related benzoic acid derivatives reveals systematic trends in molecular geometry, electronic properties, and intermolecular interactions. Para-methoxybenzoic acid (anisic acid) serves as the closest structural analog, sharing the same methoxy substitution at the para position while lacking the ortho-methoxyethoxy group. This comparison highlights the specific structural modifications introduced by the additional ether-linked substituent and their effects on overall molecular properties.

The electronic effects of methoxy substitution consistently demonstrate electron-donating character across the benzoic acid derivative series. However, the dual substitution pattern in this compound creates enhanced electron density on the aromatic ring compared to mono-substituted analogs. This increased electron density influences both the geometric parameters of the benzene ring and the reactivity of the carboxylic acid functional group. Bond length alternation patterns within the aromatic ring reflect the cumulative electron-donating effects of both substituents.

Structural comparison with 2-methoxybenzoic acid and 4-methoxybenzoic acid individually demonstrates the cooperative effects of dual substitution. The ortho-methoxyethoxy group introduces steric interactions absent in para-substituted derivatives, potentially forcing non-planar conformations of the carboxylic acid group relative to the aromatic ring. These geometric distortions affect hydrogen bonding patterns in crystalline phases and influence solution-phase conformational preferences.

The table below summarizes key structural parameters for comparison among benzoic acid derivatives:

| Compound | Molecular Formula | Substitution Pattern | Aromatic Ring Planarity | Hydrogen Bonding Pattern |

|---|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Unsubstituted | Planar | Carboxylic acid dimers |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Para-methoxy | Planar | Carboxylic acid dimers |

| 2-Methoxybenzoic Acid | C₈H₈O₃ | Ortho-methoxy | Near-planar | Modified dimer geometry |

| This compound | C₁₁H₁₄O₅ | Para-methoxy, ortho-methoxyethoxy | Distorted | Complex hydrogen bonding |

Intermolecular interaction patterns show significant variation across this derivative series. Simple benzoic acid forms highly regular hydrogen-bonded dimers with consistent geometric parameters, while increasing substitution complexity introduces geometric variations and additional weak interactions. The methoxyethoxy chain in the target compound creates opportunities for hydrogen bonding beyond the primary carboxylic acid interactions, potentially leading to more complex supramolecular architectures in crystalline phases.

The comparative analysis extends to physical properties influenced by structural features, including melting points, solubility characteristics, and spectroscopic signatures. Increased substitution generally correlates with enhanced solubility in polar solvents due to additional hydrogen bonding sites, while the aromatic core maintains favorable interactions with non-polar media. These structure-property relationships provide predictive frameworks for understanding the behavior of this compound across various chemical environments and applications.

Properties

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLGCDVIMKHWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541188 | |

| Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87359-71-5 | |

| Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87359-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid involves the esterification and subsequent hydrolysis or direct etherification of 4-methoxybenzoic acid with 2-methoxyethanol. The general procedure includes:

- Starting Materials: 4-Methoxybenzoic acid and 2-methoxyethanol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to facilitate the esterification reaction.

- Reaction Conditions: The reaction mixture is heated under reflux to drive the esterification forward. Typical reflux times range from several hours to overnight, depending on scale and catalyst concentration.

- Purification: After reaction completion, the product is purified by recrystallization or column chromatography to obtain high purity this compound.

This method is widely used due to its straightforward approach and relatively high yield. The reaction mechanism involves protonation of the carboxylic acid group, nucleophilic attack by the alcohol, and elimination of water to form the ester linkage, followed by hydrolysis if needed to obtain the acid form.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using continuous flow reactors to improve efficiency, yield, and product consistency. Key features of industrial production include:

- Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, residence time, and mixing, minimizing side reactions.

- Automated Systems: Automation enhances reproducibility and reduces human error.

- Optimized Reaction Conditions: Industrial processes optimize catalyst loading, solvent choice, and temperature to maximize yield and minimize by-products.

- Purification: Industrial purification often involves crystallization under controlled conditions or chromatographic techniques adapted for scale.

This approach ensures high purity and cost-effectiveness, suitable for commercial manufacture.

Alternative Synthetic Routes

Though less common, other synthetic routes may involve:

- Oxidation of Corresponding Aldehydes: 4-Methoxy-3-(2-methoxyethoxy)benzaldehyde can be oxidized to the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide. This route requires careful control to prevent over-oxidation or degradation of sensitive substituents.

- Nucleophilic Substitution Reactions: Functionalization of benzaldehyde derivatives with methoxyethoxy groups via alkylation or nucleophilic substitution under basic conditions (e.g., potassium carbonate) can precede oxidation to the acid.

- Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Purification Method | Yield/Notes |

|---|---|---|---|---|

| Esterification of 4-methoxybenzoic acid | 4-Methoxybenzoic acid, 2-methoxyethanol | Acid catalyst (H2SO4 or p-TsOH), reflux | Recrystallization, chromatography | High yield, straightforward |

| Oxidation of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde | 4-Methoxy-3-(2-methoxyethoxy)benzaldehyde | KMnO4 or CrO3, controlled temp | Recrystallization | Requires careful control to avoid degradation |

| Alkylation followed by oxidation | 4-Methoxybenzaldehyde, 2-methoxyethanol | Base (K2CO3), reflux; then oxidation | Chromatography, recrystallization | Multi-step, moderate yield |

| Industrial continuous flow process | Same as esterification | Automated reactors, optimized reflux | Industrial crystallization | High yield, scalable, cost-effective |

- The esterification route remains the most commonly reported and industrially viable method due to its simplicity and efficiency.

- Oxidation of aldehyde precursors provides an alternative pathway but requires stringent reaction control to maintain functional group integrity.

- The presence of both methoxy and methoxyethoxy groups enhances solubility and reactivity, which influences reaction kinetics and purification strategies.

- Industrial methods emphasize continuous flow technology and automation to improve throughput and reproducibility.

The preparation of this compound is well-established through acid-catalyzed esterification of 4-methoxybenzoic acid with 2-methoxyethanol, followed by purification steps. Alternative methods such as oxidation of aldehyde precursors exist but are less common. Industrial production leverages continuous flow reactors and automation to optimize yield and purity. These methods are supported by diverse and authoritative sources, ensuring reliable and scalable synthesis of this compound.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 210.23 g/mol

CAS Number: 87359-71-5

The compound features methoxy and ethoxy functional groups, which enhance its solubility and biological activity. These substituents play a crucial role in its interaction with biological membranes and molecular targets.

Chemistry

4-Methoxy-2-(2-methoxyethoxy)benzoic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions, including:

- Oxidation: Can yield quinones or carboxylic acids.

- Reduction: Can produce alcohols or ethers.

- Substitution Reactions: Can generate various substituted benzoic acid derivatives.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: It has been studied for its ability to inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

In the pharmaceutical field, this compound is being explored for:

- Drug Development: Its unique structure allows for the design of new therapeutic agents targeting specific diseases.

- Biochemical Studies: Investigations into its effects on cellular mechanisms and pathways are ongoing, particularly concerning its role in metabolic processes.

Industry

This compound is also utilized in industrial applications:

- Specialty Chemicals Production: It serves as a building block in the synthesis of specialty chemicals.

- Polymer Synthesis: Its chemical properties make it suitable for use in the formulation of polymers with desired characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions.

| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 200 | 90 |

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets. The methoxy and methoxyethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituent type, position, and electronic effects. Key examples include:

Key Insights :

- Electron-Donating vs. Withdrawing Groups : The methoxy and methoxyethoxy groups in the target compound decrease acidity (higher pKa) compared to the electron-withdrawing -CF₃ group in 4-Methoxy-2-(trifluoromethyl)benzoic acid, which enhances acidity and bioactivity .

- Polarity : The dual methoxyethoxy groups in 2,4-Bis(2-methoxyethoxy)benzoic acid increase hydrophilicity, improving solubility in polar solvents compared to the target compound .

Spectroscopic and Physical Properties

NMR Data Comparison :

Physical Properties :

- Solubility : The target compound’s methoxyethoxy chain improves solubility in chloroform and THF compared to the less polar 4-Methoxy-2-(trifluoromethyl)benzoic acid .

- Melting Points : Sulfonamide derivatives (e.g., ’s compound) exhibit higher melting points (205–206°C) due to hydrogen bonding, whereas the target compound likely has a lower mp (<150°C) based on analog data .

Biological Activity

4-Methoxy-2-(2-methoxyethoxy)benzoic acid, also known by its chemical identifier CAS No. 87359-71-5, is a benzoic acid derivative that has garnered interest in various fields, including pharmaceuticals and biochemistry. This compound is characterized by the presence of methoxy and ethoxy substituents, which significantly influence its biological activity. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.

This compound exhibits unique biochemical properties due to its structural characteristics. The methoxy groups enhance solubility and bioavailability, while the ethoxy group can influence its interaction with biological membranes.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxybenzoic Acid | Simple aromatic carboxylic acid | Lacks ethoxy substitution; simpler structure |

| 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid | Amino-substituted benzoic acid | Contains an amino group which may enhance bioactivity |

| 4-(2-Methoxyethyl)benzoic Acid | Ethyl-substituted benzoic acid | Lacks the additional methoxy group |

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Oxidative Stress : The compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage in cells. This oxidative stress can activate various signaling pathways, including the NF-κB pathway, which is crucial for inflammatory responses.

- Gene Expression Modulation : It affects gene expression by interacting with transcription factors, thus altering the expression of genes involved in metabolism and stress responses .

- Cell Signaling Pathways : The compound influences cell signaling pathways related to inflammation and apoptosis, potentially impacting cell survival and proliferation .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to the accumulation of substrates and reactive intermediates that interact with other biomolecules .

- Reactive Oxygen Species Generation : By inducing oxidative stress through ROS production, the compound can cause damage to lipids, proteins, and DNA, further influencing cellular functions .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, this compound may serve as a basis for developing anti-inflammatory drugs.

- Cancer Research : Its effects on apoptosis and cell proliferation suggest potential applications in cancer treatment strategies .

Case Studies

Several studies have investigated the biological activity of this compound:

- In vitro Studies : A study demonstrated that this compound inhibited the growth of certain cancer cell lines through ROS-mediated pathways, highlighting its potential as an anticancer agent .

- Animal Models : Research involving animal models has shown that administration of this compound resulted in reduced inflammation markers in tissues subjected to oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with protecting group strategies for the benzoic acid core. For example, methoxy and methoxyethoxy substituents can be introduced via nucleophilic aromatic substitution (NAS) or coupling reactions. Key conditions include:

- Solvents : Use anhydrous DMF or THF to avoid hydrolysis of intermediates.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) for coupling reactions under inert atmospheres.

- Temperature : Controlled heating (60–80°C) to prevent side reactions like over-oxidation.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR should confirm the presence of methoxy (-OCH) and methoxyethoxy (-OCHCHOCH) groups. For example, methoxy protons appear as singlets at δ 3.3–3.8 ppm, while methylene protons in the methoxyethoxy group show splitting patterns around δ 3.5–4.0 ppm .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound’s solubility is influenced by its polar substituents.

- Polar solvents : DMSO, methanol, or ethanol (solubility >50 mg/mL at 25°C).

- Aqueous buffers : Solubility improves at pH >7 due to deprotonation of the carboxylic acid group. Pre-dissolve in DMSO before adding to aqueous media .

Advanced Research Questions

Q. How can contradictory data on the enzyme inhibition activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions. For tyrosinase inhibition studies:

- Substrate competition : Verify if inhibition is competitive (e.g., with catechol) by performing Lineweaver-Burk plots. Adjust substrate concentrations (0.1–5 mM) to confirm binding mechanisms .

- pH dependence : Test activity across pH 6–8, as the carboxylic acid group’s ionization state affects interactions .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound derivatives?

- Methodological Answer :

- Directing groups : Use ortho-directing groups (e.g., methoxy) to guide electrophilic substitution. For example, bromination occurs preferentially at the para position to the methoxy group.

- Microwave-assisted synthesis : Enhance regioselectivity by reducing reaction time (e.g., 10 minutes at 100°C vs. 24 hours conventionally) .

Q. How do metabolic pathways and toxicity profiles of methoxy-substituted benzoic acids inform safety protocols?

- Methodological Answer :

- Metabolite identification : Use LC-MS to detect sulfate or glucuronic acid conjugates in hepatic microsome assays.

- Toxicity thresholds : Calculate the threshold of toxicological concern (TTC) based on EFSA guidelines. For example, 1800 µg/person/day is considered safe for short-term exposure .

Q. What computational approaches predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., tyrosinase, 5M8Q) to model binding. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with methoxy substituents.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.